5-Chloro-8-quinolyl 3-bromobenzoate
Description
5-Chloro-8-quinolyl 3-bromobenzoate is a bromobenzoate ester derivative featuring a quinoline backbone substituted with a chlorine atom at the 5-position and a 3-bromobenzoate ester group at the 8-hydroxy position.
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 3-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-11-4-1-3-10(9-11)16(20)21-14-7-6-13(18)12-5-2-8-19-15(12)14/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUVAAFEYGBFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolyl 3-bromobenzoate typically involves the esterification of 5-chloro-8-quinolinol with 3-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolyl 3-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Chloro-8-quinolyl 3-bromobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolyl 3-bromobenzoate depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the quinoline ring can facilitate interactions with aromatic amino acids in proteins, while the ester linkage may be hydrolyzed under physiological conditions, releasing the active quinoline derivative.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Chloro-8-quinolyl 3-bromobenzoate with structurally related bromobenzoate esters, focusing on molecular properties, physical characteristics, and market trends.
Table 1: Physical and Chemical Properties of Bromobenzoate Esters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | CAS RN | Price (JPY) |
|---|---|---|---|---|---|
| Methyl 2-bromobenzoate | C₈H₇BrO₂ | 215.04 | 252–254 (at 1 atm) | 610-94-6 | 14,200/50mL |
| Methyl 3-bromobenzoate | C₈H₇BrO₂ | 215.04 | 139–140 (at 35 mmHg) | 618-89-3 | 3,500/5g |
| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.04 | Not reported | Not listed | Not listed |
| tert-Butyl 3-bromobenzoate | C₁₁H₁₃BrO₂ | 257.12 | Not reported | Not provided | Market data |
| This compound* | C₁₆H₁₀BrClNO₂ | ~385.62 (estimated) | Not reported | Not provided | Not reported |
Note: Data for this compound are theoretical or estimated due to absence in provided sources.
Key Observations:
Molecular Weight and Complexity The methyl-substituted bromobenzoates (e.g., methyl 3-bromobenzoate) have a molecular weight of 215.04 g/mol, while tert-butyl 3-bromobenzoate (C₁₁H₁₃BrO₂) is heavier at 257.12 g/mol due to the bulky tert-butyl group . this compound is significantly larger (estimated ~385.62 g/mol) owing to the quinoline ring and chlorine substituent. This increased molecular complexity may influence solubility, stability, and reactivity in synthetic applications.
Boiling Points and Physical State Methyl 3-bromobenzoate exhibits a boiling point of 139–140°C at 35 mmHg, lower than its ortho isomer (methyl 2-bromobenzoate: 252–254°C at 1 atm) . This difference highlights the impact of substituent position on volatility. The tert-butyl derivative and the quinoline-based ester likely have higher boiling points due to increased molecular weight and structural rigidity, though specific data are unavailable.
Market and Pricing Methyl 3-bromobenzoate is priced at JPY 3,500 for 5g, reflecting its accessibility for laboratory use . tert-Butyl 3-bromobenzoate is analyzed in market reports for industrial applications, though pricing details are omitted .
Reactivity and Functional Groups Methyl and tert-butyl esters are hydrolytically labile under acidic or basic conditions, enabling their use as protecting groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
